2-(4-Methylphenyl)isonicotinic acid
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Overview
Description
2-(4-Methylphenyl)isonicotinic acid is an organic compound with the CAS Number: 1226205-64-6 . It has a molecular weight of 213.24 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H11NO2/c1-9-2-4-10(5-3-9)12-8-11(13(15)16)6-7-14-12/h2-8H,1H3,(H,15,16) . The linear formula is C13H11NO2 .Scientific Research Applications
Global Trends and Research Focus in Toxicology
The scientometric review of 2,4-dichlorophenoxyacetic acid (a related chemical) has highlighted significant advancements in the understanding of its toxicity and mutagenicity. The focus of research has been on occupational risk, neurotoxicity, herbicide resistance or tolerance, effects on non-target species, and molecular imprinting. This review indicates a trend towards studies in molecular biology, particularly gene expression, and assessment of exposure in human or other vertebrate bioindicators. Moreover, it emphasizes the importance of pesticide degradation studies in future research efforts (Zuanazzi, Ghisi, & Oliveira, 2020).
Metabolic Pathways and Toxicity
Research on isomeric N-methyl-N-nitroso-(methylphenyl)-methylamines, which are structurally similar to 2-(4-Methylphenyl)isonicotinic acid, has revealed their metabolism in rats to corresponding benzoic acids, known as 4-MNAB. This metabolic process is significant in understanding the detoxification pathways and comparing the toxicity and carcinogenicity of these compounds with their parent structures (Schweinsberg, Döring, Kouros, & Rieth, 1979).
Isoniazid and Its Derivatives in Infection Imaging
The coupling of Isonicotinic acid hydrazide (INH) with diethylenetriaminepentaacetic acid (DTPA) has been studied for its potential in infection imaging using nuclear medicine and MR techniques. This study demonstrates the stable complexes formed with most lanthanides and transition metals, suggesting the potential of INH derivatives in early diagnosis of infections (Hazari et al., 2009).
Chemical Activators in Plant Protection
The exploration of chemical activators for managing root-knot disease in medicinal and aromatic plants presents an attractive alternative to traditional nematicides. The study suggests the potential of these activators in integrated management for protection against plant parasitic nematodes, thereby contributing to sustainable agricultural practices (Pandey & Kalra, 2005).
Safety and Hazards
The Material Safety Data Sheet (MSDS) for 2-(4-Methylphenyl)isonicotinic acid can be found online . It’s always important to handle chemicals with appropriate safety measures.
Relevant Papers There are peer-reviewed papers and technical documents related to this compound . For more detailed information, these papers should be analyzed individually.
Mechanism of Action
Target of Action
It’s structurally similar to isoniazid , a frontline drug used in the treatment of tuberculosis. Isoniazid is known to be active against organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii .
Mode of Action
Isoniazid, a structurally similar compound, is a prodrug that must be activated by bacterial catalase
Biochemical Pathways
Isoniazid, a structurally similar compound, is known to affect the synthesis of mycolic acids, essential components of the mycobacterial cell wall .
Pharmacokinetics
Isoniazid, a structurally similar compound, is known to undergo acetylation, a process that varies between individuals and can affect the drug’s bioavailability .
Result of Action
Isoniazid, a structurally similar compound, is known to be bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly .
Action Environment
Factors such as temperature and reaction time can influence the activity of structurally similar compounds .
Properties
IUPAC Name |
2-(4-methylphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-9-2-4-10(5-3-9)12-8-11(13(15)16)6-7-14-12/h2-8H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIHBEUENXGUND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679496 |
Source
|
Record name | 2-(4-Methylphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226205-64-6 |
Source
|
Record name | 2-(4-Methylphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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